n-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline typically involves the nitration of precursor compounds. The process begins with the nitration of 3,5-dimethylphenol to form 3,5-dimethyl-2,4,6-trinitrophenol. This intermediate is then reacted with aniline under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reactions. Safety measures are crucial due to the highly explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products.
Reduction: Reduction reactions can lead to the formation of amines and other derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.
Substitution: Substitution reactions typically require acidic or basic conditions and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions include various nitro derivatives, amines, and substituted phenyl compounds .
Scientific Research Applications
N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline has several scientific research applications:
Chemistry: Used as a model compound for studying the behavior of nitroaromatic compounds.
Biology: Investigated for its potential effects on biological systems, although its high toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for its potential as a radiolabeled compound.
Industry: Primarily used in the development of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid reduction and oxidation reactions, leading to the formation of gases and heat. The molecular targets and pathways involved include the interaction of the nitro groups with reducing agents, leading to the formation of nitrogen gas and other byproducts .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the additional methyl groups.
Picric Acid: Contains nitro groups but differs in the arrangement and number of substituents.
Hexanitrohexaazaisowurtzitane (HNIW): A more complex structure with higher energy density.
Uniqueness
N-(3,5-Dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline is unique due to its specific arrangement of nitro groups and methyl substituents, which contribute to its high energy density and stability compared to other nitroaromatic compounds .
Properties
CAS No. |
5369-24-4 |
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Molecular Formula |
C16H13N7O12 |
Molecular Weight |
495.31 g/mol |
IUPAC Name |
N-(3,5-dimethyl-2,4,6-trinitrophenyl)-3,5-dimethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C16H13N7O12/c1-5-11(18(24)25)6(2)14(21(30)31)9(13(5)20(28)29)17-10-15(22(32)33)7(3)12(19(26)27)8(4)16(10)23(34)35/h17H,1-4H3 |
InChI Key |
KLRUMXLUOGELHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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